molecular formula C20H26O6 B1255605 Ponicidin

Ponicidin

Cat. No.: B1255605
M. Wt: 362.4 g/mol
InChI Key: WHRDRHNMTIXZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ponicidin is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a highly intricate hexacyclic framework, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ponicidin involves multiple steps, typically starting from simpler organic molecules. The process often includes:

    Formation of the hexacyclic core: This step involves cyclization reactions, which can be achieved through various methods such as Diels-Alder reactions or intramolecular cyclizations.

    Introduction of hydroxyl groups: Hydroxylation reactions are employed to introduce the three hydroxyl groups at specific positions on the hexacyclic core. This can be done using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts.

    Methylidene group addition: The methylidene group is introduced through alkylation reactions, often using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its complex structure and the specificity of its applications. large-scale synthesis would require optimization of the reaction conditions to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Ponicidin has several applications in scientific research:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of Ponicidin is not fully understood, but it is believed to interact with various molecular targets and pathways. The hydroxyl groups may form hydrogen bonds with biological molecules, affecting their function. The compound’s unique structure may also enable it to interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Ponicidin: Another complex organic compound with a similar hexacyclic structure.

    Rubescensine B: Shares structural similarities and potential biological activities.

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl groups and the presence of a methylidene group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one

InChI

InChI=1S/C20H26O6/c1-8-9-4-5-10-18-11(21)6-7-17(2,3)12(18)14(23)20(24)19(10,13(8)22)15(9)25-16(18)26-20/h9-12,14-16,21,23-24H,1,4-7H2,2-3H3

InChI Key

WHRDRHNMTIXZNY-UHFFFAOYSA-N

SMILES

CC1(CCC(C23C1C(C4(C56C2CCC(C5OC3O4)C(=C)C6=O)O)O)O)C

Canonical SMILES

CC1(CCC(C23C1C(C4(C56C2CCC(C5OC3O4)C(=C)C6=O)O)O)O)C

Pictograms

Irritant

Synonyms

ponicidin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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